molecular formula C18H20N2O3 B2979127 (2R)-N-benzyl-1-(2-furylmethyl)-N-methyl-5-oxotetrahydro-1H-pyrrole-2-carboxamide CAS No. 956188-45-7

(2R)-N-benzyl-1-(2-furylmethyl)-N-methyl-5-oxotetrahydro-1H-pyrrole-2-carboxamide

Cat. No. B2979127
CAS RN: 956188-45-7
M. Wt: 312.369
InChI Key: YOCOLOZTFYCQJN-MRXNPFEDSA-N
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Description

The compound is a complex organic molecule. It contains several functional groups including a benzyl group, a furylmethyl group, and a carboxamide group. The presence of these groups suggests that the compound could have interesting chemical properties and potential applications .


Synthesis Analysis

While specific synthesis methods for this compound were not found, there are general methods for synthesizing similar compounds. For instance, 3-(2-furyl)acrylic acids and their derivatives can be synthesized from carbohydrate-derived 5-substituted-2-furaldehydes and malonic acid using various organocatalysts . Another method involves amidation reactions between cinnamic acid and benzylamines or (2-furylmethyl)amine in the presence of 5 mol% boric acid .


Molecular Structure Analysis

The molecular structure of a compound can be analyzed using various spectroscopic techniques such as FT-IR, FT-Raman, UV–vis, and NMR . These techniques can provide detailed information about the geometrical and vibrational properties of the molecule.


Chemical Reactions Analysis

The [3 + 2] cycloaddition reactions of N-methyl-C-(2-furyl) nitrone with maleimide derivatives have been studied in gas phase, ethanol, and acetonitrile within the Molecular Electron Density Theory (MEDT) framework . These reactions follow a one-step mechanism under kinetic control with highly asynchronous bond formation .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various techniques. For example, the refractive index, boiling point, melting point, and density can be measured . These properties can provide valuable information about the compound’s behavior under different conditions.

Scientific Research Applications

Stereochemistry and Pharmacological Profile Improvement

The study of stereochemistry in pharmacological agents is crucial for understanding their biological activity. For example, the stereochemistry of phenylpiracetam and its methyl derivative has shown that the configuration of stereocenters in molecules significantly influences their biological properties, such as facilitating memory processes and attenuating cognitive function impairment. This indicates that the detailed stereochemical analysis of compounds like "(2R)-N-benzyl-1-(2-furylmethyl)-N-methyl-5-oxotetrahydro-1H-pyrrole-2-carboxamide" could be pivotal in enhancing their pharmacological profile (Veinberg et al., 2015).

Supramolecular Chemistry and Nanotechnology

Compounds with specific and complex structures play a significant role in supramolecular chemistry, influencing the development of materials for nanotechnology and biomedical applications. For instance, benzene-1,3,5-tricarboxamides (BTAs) have been utilized in various scientific disciplines due to their ability to self-assemble into nanometer-sized structures stabilized by H-bonding. This suggests potential applications of complex molecules in creating new materials with unique properties for use in nanotechnology and polymer processing (Cantekin et al., 2012).

Antimicrobial and Anticancer Research

The exploration of bioactive compounds for antimicrobial and anticancer applications is a significant area of scientific research. Compounds such as p-Cymene, found in various plant species, have shown a range of biological activities including antimicrobial effects. This underlines the potential of structurally complex molecules in contributing to the development of new substances for treating communicable diseases and possibly cancer, highlighting a pathway for investigating similar compounds (Marchese et al., 2017).

Plant Defense Mechanisms

Understanding the role of specific compounds in plant defense against pathogens is crucial for agricultural science and food security. The metabolism of proline and pyrroline-5-carboxylate in plants, for example, is tightly regulated and plays a significant role in resistance against pathogens. Investigating compounds with similar functionalities could provide insights into developing more resilient crop varieties (Qamar et al., 2015).

Mechanism of Action

The mechanism of action of a compound depends on its chemical structure and the biological system it interacts with. While specific information on the mechanism of action of this compound was not found, similar compounds such as 2-substituted benzimidazoles have diverse anticancer activities .

Safety and Hazards

The safety and hazards associated with a compound depend on its chemical structure and properties. Proper handling and disposal procedures should be followed to ensure safety. Material Safety Data Sheets (MSDS) provide information on the potential hazards of a compound .

Future Directions

The future directions for research on this compound could include further investigation of its synthesis methods, chemical reactions, mechanism of action, and potential applications. This could lead to the development of new materials, pharmaceuticals, or other products .

properties

IUPAC Name

(2R)-N-benzyl-1-(furan-2-ylmethyl)-N-methyl-5-oxopyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3/c1-19(12-14-6-3-2-4-7-14)18(22)16-9-10-17(21)20(16)13-15-8-5-11-23-15/h2-8,11,16H,9-10,12-13H2,1H3/t16-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOCOLOZTFYCQJN-MRXNPFEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C(=O)C2CCC(=O)N2CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(CC1=CC=CC=C1)C(=O)[C@H]2CCC(=O)N2CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R)-N-benzyl-1-(2-furylmethyl)-N-methyl-5-oxotetrahydro-1H-pyrrole-2-carboxamide

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